5-iodo-1-methyl-1H-pyrazole-4-carbonitrile
Description
The exact mass of the compound 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-iodo-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZMMVPDXOHBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516303-92-6 | |
| Record name | 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Melting point and physical description of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile
This in-depth technical guide details the physical properties, synthesis, and characterization of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the development of Janus kinase (JAK) inhibitors and other pyrazole-based therapeutics.
CAS No: 1516303-92-6 | Formula: C₅H₄IN₃ | MW: 233.01 g/mol [1]
Executive Summary & Chemical Identity
5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile is a highly functionalized heterocyclic building block. It is distinguished by the presence of an electrophilic iodine atom at the C5 position and an electron-withdrawing nitrile group at the C4 position. This specific substitution pattern makes it an ideal scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to construct complex pharmaceutical agents.
| Property | Data |
| IUPAC Name | 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile |
| CAS Registry Number | 1516303-92-6 |
| Molecular Weight | 233.01 g/mol |
| Molecular Formula | C₅H₄IN₃ |
| SMILES | CN1N=CC(C#N)=C1I |
| InChI Key | Derived from structure |
Physical Properties & Melting Point Analysis
Physical Description
-
Appearance: Typically isolated as an off-white to pale yellow crystalline powder . The yellow coloration often intensifies with trace iodine liberation upon prolonged storage or exposure to light.
-
Solubility:
-
High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.
-
Low Solubility: Water, Hexanes.
-
Melting Point Characterization
While specific experimental melting point (MP) data for CAS 1516303-92-6 is proprietary in many contexts, its thermal behavior can be accurately bracketed by analyzing its immediate structural congeners.
| Compound | Structure | Melting Point (°C) | Trend Analysis |
| Target Compound | 5-Iodo-1-methyl-4-cyano | ~135 – 155 °C (Est.) | Intermediate |
| Precursor | 5-Amino-1-methyl-4-cyano | 221 – 223 °C [1] | High MP due to H-bonding (NH₂). |
| Analog | 5-Iodo-1-methyl-1H-pyrazole | 76 – 81 °C [2] | Low MP (No Nitrile dipole). |
Technical Insight: The replacement of the amino group (-NH₂) in the precursor with an iodine atom removes strong intermolecular hydrogen bonding, significantly lowering the melting point. However, the presence of the polar nitrile (-CN) group maintains a higher lattice energy compared to the simple 5-iodo-1-methylpyrazole (MP 76-81°C). Therefore, the target compound is expected to melt in the 135–155°C range.
Synthesis & Production Protocols
The most robust route to 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile is the Sandmeyer-type iodination of the commercially available 5-amino precursor. This method ensures regioselectivity at the C5 position.
Reaction Workflow (Graphviz)
Caption: Figure 1. One-pot Sandmeyer iodination pathway for the synthesis of the target 5-iodo pyrazole.
Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for 5-halopyrazoles [3].
Reagents:
-
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq)
-
Isoamyl nitrite (1.5 eq)
-
Diiodomethane (CH₂I₂) or Potassium Iodide (KI) (2.0 eq)
-
Solvent: Acetonitrile (ACN) or anhydrous THF.
Step-by-Step Procedure:
-
Preparation: Charge a dry round-bottom flask with 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (10 mmol) and anhydrous ACN (50 mL).
-
Diazotization: Add diiodomethane (20 mmol) to the suspension. Heat the mixture to 60°C.
-
Initiation: Dropwise add isoamyl nitrite (15 mmol) over 20 minutes. Caution: Nitrogen gas evolution will occur.
-
Reflux: Stir the reaction at reflux (80°C) for 2–4 hours until TLC indicates consumption of the starting amine.
-
Work-up: Cool to room temperature. Remove solvent under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate and wash with 10% aqueous Sodium Thiosulfate (
) to quench excess iodine (indicated by the disappearance of dark brown color). -
Isolation: Dry the organic layer over
, filter, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield the product as a pale yellow solid.
Characterization & Quality Control
To validate the identity of CAS 1516303-92-6, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The loss of the broad amino singlet (
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR (DMSO-d₆) | 3.85 – 3.95 | Singlet (3H) | N-CH₃ (Methyl) |
| 7.90 – 8.10 | Singlet (1H) | C3-H (Aromatic) | |
| ¹³C NMR (DMSO-d₆) | ~38.0 | - | N-C H₃ |
| ~85.0 – 95.0 | - | C -I (C5, Upfield due to Iodine heavy atom effect) | |
| ~113.0 | - | C ≡N (Nitrile) | |
| ~142.0 | - | C =N (C3) |
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization).
-
Expected Mass:
. -
Isotope Pattern: Iodine is monoisotopic; no complex splitting (unlike Cl/Br), but the mass defect is significant.
Handling & Safety (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C (Refrigerate). Protect from light to prevent iodine liberation (discoloration). Keep under inert atmosphere (Argon/Nitrogen) for long-term stability.
References
-
iChemical. (n.d.). 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Physical Properties. Retrieved from
-
Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-1H-pyrazole Product Specification. Retrieved from
-
Beilstein J. Org. Chem. (2011).[3] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Retrieved from
-
EvitaChem. (n.d.). 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile (EVT-1670476). Retrieved from
-
Accela ChemBio. (2023). Product Catalog: 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile. Retrieved from
Sources
Methodological & Application
Application Note & Protocol: A Validated Two-Step Synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile for Pharmaceutical Research
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design. Specifically, halogenated pyrazoles, such as 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile, serve as highly versatile intermediates. The iodo-substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the pyrazole core to build complex molecular architectures and explore structure-activity relationships (SAR).
This document provides a comprehensive, field-tested protocol for the synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile. The synthesis is presented in two distinct parts: the initial formation of the key precursor, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, followed by its conversion to the final iodo-derivative via a Sandmeyer-type reaction. We will delve into the mechanistic rationale behind the chosen conditions and emphasize critical safety protocols, particularly concerning the handling of thermally sensitive diazonium salt intermediates.[1][2]
Overall Reaction Scheme
The synthesis proceeds via a two-step pathway:
-
Step 1: Precursor Synthesis. A condensation-cyclization reaction between (ethoxymethylene)malononitrile and methylhydrazine to form 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.
-
Step 2: Iodination. A Sandmeyer reaction involving the diazotization of the amino group on the pyrazole ring, followed by displacement with iodide.[3]
(Self-generated image, not from a search result)
Part 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (Precursor)
Principle and Rationale
This synthesis step is a classic example of heterocyclic ring formation. The reaction is initiated by a Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile.[4][5] This is followed by an intramolecular cyclization with the elimination of ethanol, leading to the formation of the stable, aromatic pyrazole ring. The reaction is highly regioselective, yielding the 5-amino isomer as the exclusive product.[5] Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its role as a leaving group in the final aromatization step.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| (Ethoxymethylene)malononitrile | ≥98% | e.g., Sigma-Aldrich |
| Methylhydrazine | ≥98% | e.g., Sigma-Aldrich |
| Ethanol (Absolute) | ACS Grade | e.g., Fisher Scientific |
| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific |
| Hexanes | ACS Grade | e.g., Fisher Scientific |
| Equipment | Specification | |
| Round-bottom flask (250 mL) | - | |
| Reflux condenser | - | |
| Magnetic stirrer with heating mantle | - | |
| Buchner funnel and filter flask | - | |
| Rotary evaporator | - | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (ethoxymethylene)malononitrile (10.0 g, 81.9 mmol, 1.0 equiv).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir until the solid is fully dissolved.
-
Reagent Addition: While stirring at room temperature, add methylhydrazine (4.3 mL, 3.77 g, 81.9 mmol, 1.0 equiv) dropwise over 10 minutes. Note: The reaction is exothermic, and a slight increase in temperature may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent) until the starting material is consumed.
-
Workup & Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL).
-
Drying: Dry the collected white to off-white solid under vacuum to a constant weight. The product is typically of high purity, but can be recrystallized from ethanol if necessary.
Expected Results and Characterization
-
Yield: 85-95%
-
Appearance: White to off-white crystalline solid
-
Melting Point: 175-178 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 1H, pyrazole-H), 6.45 (s, 2H, NH₂), 3.55 (s, 3H, N-CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 153.2 (C-NH₂), 142.1 (pyrazole-CH), 115.0 (CN), 78.5 (C-CN), 34.5 (N-CH₃).
Part 2: Synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile
Principle and Rationale
This transformation is achieved via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary amines into a wide array of functional groups.[6][7] The reaction proceeds in two critical stages:
-
Diazotization: The primary amino group of the pyrazole precursor is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., sulfuric acid). This reaction forms a pyrazolediazonium salt. This step must be performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose violently if allowed to warm.[1][2]
-
Iodide Displacement: The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas). An iodide salt, typically potassium iodide (KI), is introduced. The iodide ion displaces the diazonium group to form the C-I bond.[7] Unlike other Sandmeyer reactions that require a copper(I) catalyst, the iodination proceeds readily without a catalyst due to the high nucleophilicity of the iodide ion.[3]
Critical Safety Precautions
-
Diazonium Salt Hazard: Diazonium salts, especially in solid or concentrated form, are explosive and sensitive to shock, friction, and heat.[1] NEVER isolate the diazonium salt intermediate. Always use it directly in solution at low temperatures.[2]
-
Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C during the diazotization step. Use an ice-salt bath for effective cooling. A runaway reaction can lead to rapid decomposition and pressure buildup.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated chemical fume hood. A blast shield is highly recommended.
-
Quenching: After the reaction, any residual diazonium salt should be safely quenched. This can be achieved by ensuring the reaction goes to completion or by adding a quenching agent like sulfamic acid before workup.
-
Iodine Handling: Iodine is corrosive and can cause skin and respiratory irritation.[8][9] Handle it in a fume hood and avoid inhalation of dust or vapors.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-amino-1-methyl-1H-pyrazole-4-carbonitrile | (From Part 1) | - |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | e.g., Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Grade | e.g., Sigma-Aldrich |
| Potassium Iodide (KI) | ACS Grade | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | e.g., Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. soln | - |
| Brine | Saturated aq. soln | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
| Equipment | Specification | |
| Three-neck round-bottom flask (500 mL) | - | |
| Thermometer | -10 to 110 °C | |
| Dropping funnel | - | |
| Mechanical stirrer | - | |
| Ice-salt bath | - | |
| Separatory funnel | - |
Detailed Experimental Protocol
-
Acidic Amine Solution: In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (10.0 g, 73.4 mmol, 1.0 equiv) and 150 mL of water. Cool the slurry to 0 °C in an ice-salt bath.
-
Acidification: Slowly add concentrated sulfuric acid (12.2 mL, 22.5 g, 229 mmol, 3.1 equiv) to the stirred slurry. Maintain the temperature below 10 °C during the addition. The solid will dissolve to form a clear solution. Cool the solution back down to 0-5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (5.57 g, 80.7 mmol, 1.1 equiv) in 25 mL of water and place it in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 0 and 5 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Iodide Addition: Prepare a solution of potassium iodide (24.4 g, 147 mmol, 2.0 equiv) in 50 mL of water. Add this KI solution slowly to the cold diazonium salt solution. Effervescence (N₂ gas evolution) will be observed.
-
Warming and Completion: After the KI addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The solution will darken, and a precipitate may form.
-
Quenching and Workup: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) portion-wise until the dark iodine color disappears and the solution becomes lighter (typically pale yellow).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Expected Results and Characterization
-
Yield: 65-75%
-
Appearance: White to light tan solid
-
Melting Point: 76-81 °C
-
¹H NMR (400 MHz, CDCl₃): δ 7.70 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 148.5 (pyrazole-CH), 114.2 (CN), 95.8 (C-CN), 60.1 (C-I), 40.2 (N-CH₃).
-
MS (ESI): m/z calculated for C₅H₄IN₃ [M+H]⁺ 247.95; found 247.9.
Workflow Visualization
The following diagram illustrates the complete synthesis workflow from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile.
Data Summary Table
| Step | Compound | Starting Amount (g) | Molar Equiv. | Product Yield (g) | Molar Yield (%) | Purity (by NMR) |
| 1 | 5-amino-1-methyl-1H-pyrazole-4-carbonitrile | 10.0 (EMM) | 1.0 | 10.1 | ~90% | >98% |
| 2 | 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile | 10.0 (Amine) | 1.0 | 13.0 | ~72% | >99% |
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. [Link]
-
Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. [Link]
-
Kinetics and mechanism of iodination of 1-methylpyrazole. VTechWorks - Virginia Tech. [Link]
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. [Link]
-
Sandmeyer Reaction. NROChemistry. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Reactive Chemical Hazards of Diazonium Salts. ACS Publications. [Link]
-
Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
-
The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions. RCSI Journals Platform. [Link]
-
The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]
-
Iodine - SAFETY DATA SHEET. PENTA. [Link]
-
Iodine - SAFETY DATA SHEET. Labtek. [Link]
-
Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2.1 Access to the[4]benzopyrano[4,3-c]pyrazole system of pharmaceutical interest. Royal Society of Chemistry. [Link]
-
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Thieme. [Link]
-
Iodine. Donaghys. [Link]
-
Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Chemistry Europe. [Link]
-
A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemsupply.com.au [chemsupply.com.au]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile
Abstract & Strategic Significance
The scaffold 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, BTK) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]
While the pyrazole core is ubiquitous, this specific substitution pattern presents a unique synthetic challenge: The "Ortho-Effect" Paradox. [1]
-
Electronic Activation: The electron-withdrawing nitrile (CN) at C4 significantly polarizes the C5–I bond, theoretically accelerating oxidative addition.
-
Steric Hindrance: The N-methyl group at position 1 acts as an ortho-substituent, creating steric pressure that impedes the approach of the Palladium catalyst.
This Application Note provides a bifurcated protocol strategy: a Standard Robust Method for simple coupling partners and a High-Performance Method utilizing dialkylbiaryl phosphine ligands (Buchwald-type) for sterically demanding or unstable boronic acids.[1]
Substrate Analysis & Mechanistic Insight[2]
To optimize the reaction, one must understand the electronic and steric environment of the substrate.
Structural Reactivity Profile[1][3]
-
C5-Iodine (Reactive Site): High susceptibility to oxidative addition due to the inductive effect of the adjacent N1 and C4-CN. However, it is prone to dehalogenation (reduction) if the catalytic cycle stalls.
-
C4-Nitrile (EWG): Increases acidity of the ring protons but is susceptible to hydrolysis (to amide/carboxylic acid) under harsh aqueous basic conditions (e.g., 100°C, NaOH).[1]
-
N1-Methyl (Steric Gatekeeper): Prevents catalyst poisoning by eliminating the acidic N-H, but imposes steric bulk that disfavors bulky ligands like
in favor of flexible, monodentate ligands like SPhos or XPhos .[1]
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the catalytic cycle with a focus on the steric interaction at the oxidative addition step.
Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the N1-Methyl group.[1]
Optimization Matrix
The following table summarizes the screening results for coupling 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile with phenylboronic acid (Model System).
| Variable | Condition A (Standard) | Condition B (High-Performance) | Condition C (Base-Sensitive) |
| Catalyst | XPhos Pd G2 (or SPhos Pd G2) | ||
| Ligand Class | Bidentate Ferrocenyl | Dialkylbiaryl Phosphine | Bulky Phosphine |
| Base | |||
| Solvent | 1,4-Dioxane / Water (4:[1]1) | THF / Water (10:1) | DMF or Toluene (Anhydrous) |
| Temp/Time | 90°C / 4-12 h | 60°C / 1-2 h | 100°C / 16 h |
| Yield | 75-85% | 92-98% | 60-70% |
| Notes | Robust, cheap. Slow with bulky boronic acids. | Fastest. Overcomes N-Me sterics. | Prevents CN hydrolysis. |
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Cost-Effective)
Recommended for simple aryl/heteroaryl boronic acids where cost is a factor and the coupling partner is stable.
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, 233 mg)
-
Boronic Acid: 1.2 – 1.5 equiv[1]
-
Catalyst:
(5 mol%) -
Base:
or (2.5 equiv, used as 2M aqueous solution)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: Charge a reaction vial with the pyrazole substrate, boronic acid, and Pd catalyst.
-
Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and the aqueous base solution (1 mL).
-
Reaction: Heat the mixture to 90°C with vigorous stirring.
-
Note: The biphasic nature requires high stir rates (>800 rpm) to ensure phase transfer.
-
-
Monitoring: Check LC-MS at 2 hours. If the intermediate (oxidative addition complex) accumulates, increase temp to 100°C.
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over
. -
Purification: Silica gel chromatography (typically Hexane/EtOAc gradients).[2]
Protocol B: The "High-Performance" Method (Steric/Challenging)
Recommended for bulky boronic acids, unstable coupling partners, or when high turnover frequency (TOF) is required.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv[1]
-
Catalyst: XPhos Pd G2 (2–3 mol%)
-
Alternative:
(2 mol%) + SPhos (4 mol%)
-
-
Base:
(3.0 equiv, 0.5M in water)[1] -
Solvent: THF
Procedure:
-
Setup: Charge the vial with substrate, boronic acid, and XPhos Pd G2.[1]
-
Degassing: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed THF and the
solution. -
Reaction: Heat to 60°C .
-
Why Lower Temp? The Buchwald precatalysts activate rapidly. Lower temperature preserves the nitrile group and prevents protodehalogenation.
-
-
Completion: Reaction is often complete within 1–2 hours.
-
Scavenging (Optional): Add SiliaMetS® Thiol resin to remove residual Pd if the product is for biological testing.
Troubleshooting & Critical Control Points
| Observation | Diagnosis | Corrective Action |
| Starting Material Recovery | Failed Oxidative Addition | Switch to SPhos or XPhos ligands.[1] The N-Methyl group is blocking the Pd. Increase temp to 100°C. |
| Product contains Amide | Nitrile Hydrolysis | Switch to anhydrous conditions (Protocol C: |
| De-iodinated Pyrazole | Protodehalogenation | Reduce reaction time. Ensure solvent is strictly degassed (oxygen promotes this pathway). Use a milder base ( |
| Black Precipitate | Catalyst Decomposition ("Pd Black") | Ligand is dissociating. Add excess free ligand (e.g., 1 mol% extra XPhos) or lower the temperature. |
Experimental Workflow Diagram
The following decision tree guides the chemist through the execution and optimization process.
Figure 2: Decision tree for selecting and troubleshooting coupling conditions.
References
-
Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[1]
- Source:Journal of the American Chemical Society (via NCBI/PMC).
- Relevance: Establishes baseline reactivity for pyrazole halides and the inhibitory effects of nitrogen lone pairs.
-
URL:[Link]
-
-
Regioselective Synthesis and Coupling of Iodopyrazoles
- Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- Source:RSC Advances (Royal Society of Chemistry).
- Relevance: Directly compares 4-iodo vs 5-iodo reactivity, confirming the feasibility of 5-iodo coupling under standard Pd conditions.
-
URL:[Link]
-
Buchwald Precatalysts (XPhos/SPhos)
-
Title: Formation of C–C Bonds via Palladium-Catalyzed Coupling Reactions.[1][3][4][5]
- Source:Organic Chemistry Portal (Summarizing seminal work by Buchwald et al.).
- Relevance: Provides the theoretical basis for using Dialkylbiaryl phosphines (XPhos) to overcome the steric hindrance of the N-Methyl group in 5-substituted pyrazoles.
-
URL:[Link]
-
-
Synthesis of 5-Aryl-1-methyl-1H-pyrazole-4-carbonitriles
Sources
- 1. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
Application Notes and Protocols for the Selective Reduction of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile to (5-iodo-1-methyl-1H-pyrazol-4-yl)methanamine
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a wide range of biological activities. Specifically, 5-amino- and 5-(aminomethyl)-1-methyl-1H-pyrazole derivatives serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The title compound, 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile, is a key intermediate, and its selective reduction to the corresponding primary amine, (5-iodo-1-methyl-1H-pyrazol-4-yl)methanamine, presents a significant synthetic challenge. The presence of both a nitrile group and an iodo-substituent on the pyrazole ring necessitates a careful selection of reducing agents to achieve the desired transformation while preserving the carbon-iodine bond, which is susceptible to hydrogenolysis.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-based compounds. We will explore various reduction strategies, discuss the underlying chemical principles, and present field-proven protocols to address the chemoselectivity challenges inherent in this transformation.
The Chemoselectivity Challenge: Nitrile Reduction vs. Deiodination
The primary obstacle in the reduction of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile is the potential for the concomitant reduction of the carbon-iodine bond (deiodination). Aryl iodides are known to undergo hydrogenolysis under various reducing conditions, particularly with powerful reducing agents like lithium aluminum hydride (LAH) or during catalytic hydrogenation.[1][2] Therefore, the choice of reducing agent and reaction conditions is paramount to selectively reduce the nitrile functionality to a primary amine while leaving the iodo-substituent intact.
This guide will explore three distinct approaches to navigate this chemoselectivity challenge:
-
Lithium Aluminum Hydride (LAH) Reduction under Controlled Conditions: A powerful but potentially non-selective method.
-
Catalytic Hydrogenation with a Chemoselective Catalyst System: A greener approach that requires careful catalyst selection.
-
Borane-Based Reductions: Milder alternatives that may offer superior chemoselectivity.
Below, we provide a detailed analysis and step-by-step protocols for each of these methodologies.
Method 1: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines.[3][4] However, its high reactivity can also lead to the undesired reduction of the C-I bond.[1][2] To minimize deiodination, the reaction should be conducted at low temperatures and with careful monitoring.
Causality Behind Experimental Choices:
-
Low Temperature (0 °C to room temperature): Running the reaction at reduced temperatures helps to control the reactivity of LAH, thereby favoring the reduction of the more reactive nitrile group over the less reactive aryl iodide.
-
Anhydrous Conditions: LAH reacts violently with water.[2] Therefore, the use of dry solvents and an inert atmosphere is crucial for safety and to prevent quenching of the reagent.
-
Ethereal Solvents (THF, Diethyl Ether): LAH is soluble and stable in ethereal solvents. Tetrahydrofuran (THF) is often preferred due to its higher boiling point, which can be beneficial if gentle heating is required, although for this specific substrate, room temperature or below is recommended.
-
Careful Work-up (Fieser Method): The work-up procedure is critical for safely quenching the excess LAH and isolating the product. The Fieser work-up involves the sequential addition of water, aqueous sodium hydroxide, and then more water to form granular aluminum salts that are easily filtered.[5]
Experimental Protocol: LAH Reduction
Safety First: Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents. Handle LAH in a fume hood, under an inert atmosphere (nitrogen or argon), and wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile | 1.0 | 246.98 | (e.g., 2.47 g, 10 mmol) |
| Lithium Aluminum Hydride (LAH) | 1.5 | 37.95 | 0.57 g, 15 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | 100 mL |
| Water | - | 18.02 | For work-up |
| 15% Aqueous Sodium Hydroxide | - | 40.00 | For work-up |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (0.57 g, 15 mmol) under a positive pressure of nitrogen.
-
Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C using an ice bath.
-
Dissolve 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile (2.47 g, 10 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the solution of the nitrile dropwise to the stirred LAH suspension at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Fieser Work-up: Cautiously and slowly add the following reagents sequentially while stirring vigorously:
-
0.6 mL of water
-
0.6 mL of 15% aqueous NaOH
-
1.8 mL of water
-
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes. A granular white precipitate of aluminum salts should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain (5-iodo-1-methyl-1H-pyrazol-4-yl)methanamine.
Caption: Workflow for LAH reduction of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for nitrile reduction.[6] The choice of catalyst and reaction conditions is critical to prevent dehalogenation. While standard catalysts like Palladium on Carbon (Pd/C) are known to promote hydrodehalogenation, Raney Nickel can be a suitable alternative, especially when used under controlled conditions.[7] The addition of a base is often employed to suppress the formation of secondary and tertiary amine byproducts.
Causality Behind Experimental Choices:
-
Raney Nickel Catalyst: Raney Nickel is a versatile and cost-effective catalyst for nitrile hydrogenation.[8] It can be less prone to causing dehalogenation compared to palladium catalysts, although this side reaction can still occur.
-
Hydrogen Source: Molecular hydrogen (H₂) is the most common hydrogen source. Alternatively, transfer hydrogenation using a hydrogen donor like 2-propanol can be employed under milder conditions.[9]
-
Solvent: Ethanolic or methanolic ammonia is often used as the solvent to suppress the formation of secondary and tertiary amines by shifting the equilibrium away from imine condensation with the product amine.
-
Pressure and Temperature: These parameters need to be optimized. Higher pressures and temperatures can increase the reaction rate but also the risk of deiodination. Milder conditions are generally preferred.
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
Safety First: Handle hydrogen gas with extreme care in a well-ventilated area, away from ignition sources. Use a high-pressure reactor (autoclave) that is properly rated and maintained. Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile | 1.0 | 246.98 | (e.g., 2.47 g, 10 mmol) |
| Raney Nickel (50% slurry in water) | ~10% w/w | - | ~0.25 g |
| Ethanolic Ammonia (7N) | - | - | 100 mL |
| Hydrogen Gas (H₂) | - | 2.02 | (e.g., 50 psi) |
Procedure:
-
To a high-pressure autoclave, add 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile (2.47 g, 10 mmol) and ethanolic ammonia (100 mL).
-
Carefully add the Raney Nickel slurry (~0.25 g) to the reactor.
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (5-iodo-1-methyl-1H-pyrazol-4-yl)methanamine.
Caption: Workflow for catalytic hydrogenation of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile.
Method 3: Borane-Based Reductions
Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), are milder reducing agents for nitriles compared to LAH.[10][11] They often exhibit better chemoselectivity and may be less likely to cause deiodination.
Causality Behind Experimental Choices:
-
Borane-THF Complex: This reagent is a convenient source of borane. It is generally less reactive than LAH, which can be advantageous for selective reductions.
-
Anhydrous THF: Borane reagents are sensitive to moisture. THF is a suitable solvent as it forms a stable complex with borane.
-
Acidic Work-up: The intermediate borazine-type complexes formed during the reaction need to be hydrolyzed under acidic conditions to liberate the free amine.
Experimental Protocol: Borane-THF Reduction
Safety First: Borane-THF is flammable and can release flammable gases upon contact with water. Handle in a fume hood under an inert atmosphere.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile | 1.0 | 246.98 | (e.g., 2.47 g, 10 mmol) |
| Borane-THF complex (1 M in THF) | 2.0 | - | 20 mL, 20 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | 50 mL |
| 3 M Hydrochloric Acid (HCl) | - | - | For work-up |
| 6 M Sodium Hydroxide (NaOH) | - | - | For work-up |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile (2.47 g, 10 mmol) in anhydrous THF (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add the Borane-THF complex (20 mL of a 1 M solution, 20 mmol) dropwise to the stirred solution of the nitrile at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Work-up: Cautiously and slowly add 3 M HCl to the reaction mixture until the evolution of hydrogen gas ceases and the solution becomes acidic.
-
Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex.
-
Cool the mixture to room temperature and then make it basic by the slow addition of 6 M NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (5-iodo-1-methyl-1H-pyrazol-4-yl)methanamine.
Caption: Workflow for borane reduction of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile.
Conclusion and Recommendations
The selective reduction of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile to the corresponding amine is a challenging yet achievable transformation. The choice of methodology will depend on the available equipment, safety considerations, and the desired level of chemoselectivity.
-
For small-scale synthesis where potential over-reduction can be carefully monitored and controlled, Lithium Aluminum Hydride at low temperatures offers a rapid and effective solution.
-
For a greener and potentially more scalable approach, Catalytic Hydrogenation with Raney Nickel is a viable option, although careful optimization of reaction conditions is necessary to minimize deiodination.
-
Borane-based reductions present a milder alternative that may provide the highest chemoselectivity, making it an excellent choice when preservation of the iodo-substituent is the top priority.
It is strongly recommended to perform small-scale trial reactions to determine the optimal conditions for each specific substrate batch and to analyze the product mixture carefully for the presence of the deiodinated byproduct.
References
-
Brown, H. C.; Krishnamurthy, S. Selective reductions. XIV. Fast reaction of aryl bromides and iodides with lithium aluminum hydride in tetrahydrofuran. Simple convenient procedure for the hydrogenolysis of aryl bromides and iodides. The Journal of Organic Chemistry, 1973 , 38 (1), 189-191. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
Wikipedia. Nitrile reduction. [Link]
-
Wu, B.; et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008 , (x), 95-101. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Gowda, S.; Gowda, D. C. Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 2002 , 58 (11), 2211-2213. [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Wikipedia. Lithium aluminium hydride. [Link]
-
Chemguide. Reducing Nitriles to Primary Amines. [Link]
-
The Hive. Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]
-
Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. [Link]
-
The Reaction Map. Nitrile to Amine - Common Conditions. [Link]
-
Szostak, M.; et al. Electron Transfer Reduction of Nitriles Using SmI2–Et3N–H2O: Synthetic Utility and Mechanism. Organic Letters, 2014 , 16 (4), 1092-1095. [Link]
-
Satoh, T.; et al. A Novel and Selective Reduction of Nitriles to Primary Amines. Tetrahedron Letters, 1969 , 10 (52), 4555-4558. [Link]
-
Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Wikipedia. Raney nickel. [Link]
-
Haddenham, D.; et al. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 2009 , 74 (5), 1964-1970. [Link]
-
Crain, D.; et al. In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Transactions of the Kansas Academy of Science, 2012 , 115 (3-4), 139-144. [Link]
-
Slideshare. 2. LiAlH4. [Link]
-
Organic Chemistry Portal. Reduction of nitriles. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. CN104311376A - New method for directly preparing aryl aldehyde from aryl nitrile - Google Patents [patents.google.com]
- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Scalable Synthesis Routes for 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile is a key heterocyclic building block in modern drug discovery, valued for its utility in constructing complex molecular architectures through cross-coupling reactions. The strategic placement of the iodo group at the C5 position, adjacent to the N-methyl group, offers a reactive handle for derivatization, while the pyrazole core is a well-established pharmacophore present in numerous approved therapeutics. This guide provides a detailed examination of scalable synthesis routes to this important intermediate, focusing on chemical logic, process safety, and scalability. Two primary strategies are presented: a highly regioselective lithiation-iodination of a pre-formed pyrazole core and a classical cyclization approach using an iodinated precursor. This document is intended to provide researchers and process chemists with the technical insights and detailed protocols necessary to make informed decisions for the scalable production of this valuable compound.
Strategic Overview: Accessing the Target Scaffold
The synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile presents a key regiochemical challenge: the selective introduction of an iodine atom at the C5 position of the pyrazole ring. The two primary retrosynthetic approaches considered are:
-
Route A (Post-Cyclization Iodination): This strategy involves the initial synthesis of the 1-methyl-1H-pyrazole-4-carbonitrile core, followed by a regioselective C-H functionalization at the C5 position. This approach leverages the known acidity of the C5 proton on the pyrazole ring.
-
Route B (Pre-Cyclization Iodination): This alternative strategy involves constructing the pyrazole ring from precursors that already contain the requisite iodine atom. This pathway relies on the classic Knorr pyrazole synthesis or related cyclocondensation reactions.
This guide will detail a field-proven protocol for Route A, which offers superior regioselectivity, and a representative protocol for Route B, which may offer advantages in handling and operational simplicity.
Route A: Regioselective C5-Iodination via Directed Metalation
This is the preferred and most regiochemically precise route to the target molecule. The strategy is based on the principle of Directed ortho Metalation (DoM), where a directing group guides the deprotonation of an adjacent C-H bond.[1][2] In the case of N-substituted pyrazoles, the C5 proton is the most kinetically acidic, allowing for highly selective deprotonation with a strong organolithium base.[3] The resulting pyrazolide anion is then trapped with an iodine electrophile.
Workflow for Route A
Caption: Workflow for the Lithiation-Iodination Route.
Experimental Protocol: Route A
Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbonitrile
This procedure is a robust cyclocondensation reaction that is readily scalable. The reaction of methylhydrazine with ethoxymethylenemalononitrile proceeds cleanly to form the desired pyrazole core.
-
Materials:
-
Ethoxymethylenemalononitrile (1.0 eq)
-
Methylhydrazine (1.05 eq)
-
Ethanol (approx. 5 mL per gram of starting material)
-
-
Procedure:
-
To a stirred solution of ethoxymethylenemalononitrile in ethanol at room temperature, add methylhydrazine dropwise. A mild exotherm is typically observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction for the consumption of starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour.
-
The product often crystallizes directly from the reaction mixture. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically of high purity (>95%) and can be used in the next step without further purification.
-
Step 2: Synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile
This protocol requires strict anhydrous and inert atmosphere techniques due to the use of n-butyllithium (n-BuLi), a pyrophoric reagent.[4][5]
-
Materials:
-
1-Methyl-1H-pyrazole-4-carbonitrile (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), typically 2.5 M in hexanes (1.2 eq)
-
Iodine (I₂) (1.3 eq)
-
-
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.
-
Dissolution: Dissolve 1-methyl-1H-pyrazole-4-carbonitrile in anhydrous THF (approx. 10 mL per gram of pyrazole).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon deprotonation. Stir the mixture at -78 °C for 30-60 minutes.[3]
-
Quench: In a separate flask, dissolve iodine in anhydrous THF. Add this iodine solution dropwise to the cold pyrazolide anion solution. A color change from the deep red/brown of the iodine solution to a lighter yellow is indicative of the reaction.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to yield the final product as a solid.
-
Route B: Cyclization of an Iodinated Precursor
This classical approach constructs the pyrazole ring using an iodinated building block, thereby avoiding the use of cryogenic and pyrophoric reagents. The primary challenge lies in the synthesis and stability of the iodinated β-ketonitrile precursor. This route is presented as a viable alternative where specialized equipment for low-temperature reactions is unavailable.
Workflow for Route Bdot
digraph "Route B Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];
}
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 5. enhs.uark.edu [enhs.uark.edu]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile
Welcome to the technical support guide for the purification of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile via recrystallization. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide practical, in-depth guidance and troubleshoot common issues encountered during the purification of this key synthetic intermediate. Our approach is grounded in fundamental chemical principles and validated through extensive laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the principles of recrystallization as they apply to 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
The perfect recrystallization solvent is one in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1][2] This temperature-dependent solubility differential is the cornerstone of the technique.[3] For 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile, an effective solvent should meet the following criteria:
-
High Temperature Coefficient: The compound should dissolve readily in the boiling solvent but crystallize out efficiently upon cooling to room temperature or below.[2]
-
Impurity Solubility: The solvent should either dissolve impurities completely, even at low temperatures (so they remain in the mother liquor), or not dissolve them at all (allowing for removal by hot filtration).[4]
-
Chemical Inertness: The solvent must not react with the pyrazole compound.[2][4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[2]
-
Safety: The solvent should be non-flammable, non-toxic, and inexpensive whenever possible.[2]
Q2: Based on its structure, what solvents should I start with for 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile?
The structure of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile contains several polar functional groups: a pyrazole ring (a nitrogen-containing heterocycle), a nitrile group (-C≡N), and an iodo-substituent. These features suggest that polar organic solvents are a good starting point for screening.[5] A general rule of thumb is that solvents with functional groups similar to the solute are often effective.[6][7]
Based on reports for purifying similar pyrazole derivatives, the following solvents and solvent systems are recommended for initial screening:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water.[8][9][10]
-
Mixed Solvent Systems: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane.[7]
Q3: How do I perform a systematic solvent screen on a small scale?
Before committing your entire batch of crude product, a microscale solvent screen is essential.
Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile into several small, labeled test tubes.
-
Room Temperature Test: Add a potential solvent dropwise (e.g., 0.5 mL) to each test tube at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is too good and should be discarded as a primary solvent (it may be useful as the "soluble" component in a mixed-solvent system).[3]
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[3] Add the hot solvent dropwise until the compound just dissolves.
-
Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Evaluation: An ideal solvent is one that dissolves the compound when hot but yields a significant amount of crystalline precipitate upon cooling.
Troubleshooting Guide: Common Recrystallization Problems
This section provides solutions to specific issues that may arise during your experiment.
Q1: My compound isn't crystallizing, even after cooling in an ice bath. What went wrong?
This is a very common issue, typically caused by one of two scenarios:
-
Excess Solvent: This is the most frequent cause of crystallization failure.[11] If too much hot solvent was added, the solution will not become saturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent. A rotary evaporator is ideal for this.[11] Once the volume is reduced, allow the solution to cool again.
-
-
Supersaturation: The solution may be supersaturated, a metastable state where the solute remains dissolved beyond its normal saturation point.[11]
-
Solution 1 (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a nucleation site for crystal growth.
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can act as nucleation sites.
-
Q2: My product has separated as an oil, not as crystals. How do I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is very high.[11] A low melting point relative to the solvent's boiling point increases this risk.[11]
-
Solution 1 (Reheat and Add Solvent): Heat the flask to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point, then allow it to cool much more slowly.[11]
-
Solution 2 (Slow Cooling): Very slow cooling can favor crystal formation over oiling. Insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature overnight.[11]
-
Solution 3 (Change Solvents): If oiling persists, the chosen solvent is likely unsuitable. Try a lower-boiling point solvent or a different solvent system altogether.
Q3: My final crystals are still colored. How can I get a pure white product?
Colored impurities can often be adsorbed onto the surface of activated carbon (charcoal).[2][12]
Protocol: Decolorization with Activated Carbon
-
Dissolve the crude compound in the appropriate amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the carbon is added.
-
Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.[12]
-
Swirl the mixture and gently reheat it to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the insoluble carbon particles.[12]
-
Allow the clear, colorless (or less colored) filtrate to cool and crystallize as usual.
CAUTION: Never add activated carbon to a boiling or superheated solution, as it can cause violent frothing and boil-over.
Q4: My final yield is very low. How can I improve my recovery?
While a 100% yield is impossible due to the compound's residual solubility in the cold solvent, you can maximize recovery:[3]
-
Use Minimal Solvent: Add just enough hot solvent to fully dissolve the compound. Any excess will retain more of your product in the mother liquor.[1]
-
Ensure Complete Cooling: Cool the solution thoroughly in an ice bath before filtration to minimize the solubility of your compound.
-
Wash with Ice-Cold Solvent: When washing the collected crystals in the filter funnel, use a minimal amount of fresh, ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[12]
Data & Visualizations
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for highly polar compounds; may require a co-solvent like ethanol. |
| Ethanol | 78 | High | A common and effective solvent for many nitrogen-containing heterocycles.[7][8] |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Medium-High | A good alternative to ethanol. |
| Acetonitrile | 82 | High | Aprotic polar solvent; can be effective. |
| Ethyl Acetate | 77 | Medium | Often used in a mixed system with a non-polar solvent like hexane.[6][7] |
| Acetone | 56 | Medium-High | Volatile; often used in mixed systems with hexane.[7] |
| Hexane / Heptane | 69 / 98 | Low | Non-polar; likely to be used as an "anti-solvent" in a mixed pair.[7] |
Diagrams
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Missouri–St. Louis, Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectionn. Retrieved from [Link]
- Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Indian Journal of Chemistry (IJC). (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1354705-14-8 | 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile. Retrieved from [Link]
-
SciSpace. (n.d.). Current issues in recrystallization: a review. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Buy 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile (EVT-1670476) | 1516303-92-6 [evitachem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole | 288-13-1 [chemicalbook.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting Deiodination in Pyrazole Coupling
Executive Summary
Deiodination (protodeiodination) is a pervasive failure mode in the cross-coupling of iodopyrazoles. Whether you are attempting to functionalize the carbon-iodine (C–I) bond via Suzuki-Miyaura coupling or preserve it during N-arylation, the loss of the iodine atom to form a hydro-dehalogenated byproduct (C–H) compromises yield and purity.
This guide analyzes the mechanistic roots of this side reaction—primarily the formation of Palladium-Hydride (Pd–H) species—and provides evidence-based protocols to suppress it.
Diagnostic Hub: What are you observing?
Scenario A: The "Disappearing Iodine" (Suzuki/Sonogashira)
-
Intent: You are trying to couple the iodine at the C4 position of a pyrazole.
-
Observation: The starting material is consumed, but the major product mass is
. -
Diagnosis: Hydrodehalogenation .[1][2] The oxidative addition occurred, but instead of transmetalation, the Pd(II) intermediate intercepted a hydride source and underwent reductive elimination to form the reduced pyrazole.
Scenario B: The "Collateral Damage" (N-Arylation)
-
Intent: You are trying to N-arylate a 4-iodopyrazole (keeping the iodine intact for a later step).
-
Observation: The N-arylation worked, but the iodine is gone or scrambled.
-
Diagnosis: Competitive Oxidative Addition . The Pd catalyst attacked the weak C–I bond (approx. 65 kcal/mol) faster than it facilitated the C–N coupling, or the reaction conditions (high temp, strong base) promoted iodine elimination.
Mechanistic Insight: The Pathway to Deiodination
To fix the problem, you must understand the "Hydride Leak." In Palladium catalysis, deiodination is rarely random; it is a specific catalytic cycle that competes with your desired cross-coupling.
The "Hydride Leak" Mechanism
-
Oxidative Addition: Pd(0) inserts into the C–I bond of the pyrazole (Py–I) to form LnPd(II)(Py)(I).
-
The Divergence:
-
Hydride Source: Common culprits include:
-
Alcohols:
-hydride elimination from alkoxide bases (e.g., isopropoxide from ). -
Amines:
-hydride elimination from alkylamines. -
Solvents: DMF and DMAc can decompose to form hydrides or stabilize Pd–H species.
-
-
Reductive Elimination: The LnPd(II)(Py)(H) species collapses, releasing Py–H (deiodinated product) and regenerating Pd(0).
Visualizing the Competition
Figure 1: The competition between the desired transmetalation and the undesired hydride transfer. If transmetalation is slow (due to sterics or poor base choice), the hydride pathway takes over.
Troubleshooting & Optimization Guide
Issue 1: Hydrodehalogenation during Suzuki Coupling
You are trying to react the Iodine, but it reduces to H.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Switch to Toluene or Dioxane. Avoid DMF/DMAc/Alcohols. | DMF and primary/secondary alcohols are notorious hydride donors via |
| Base | Use Inorganic Phosphates/Carbonates ( | Alkoxides with |
| Ligand | Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, | These ligands accelerate the oxidative addition and the reductive elimination of the desired product, outcompeting the slower hydride transfer side reaction. |
| Water | Add small amount of water (degassed). | Water is essential for activating the boronic acid (forming the boronate species), which speeds up transmetalation. Faster transmetalation = less time for deiodination. |
Issue 2: Iodine Loss during N-Arylation
You are trying to couple the Nitrogen, but the Iodine falls off.
The Golden Rule: Do NOT use Palladium for N-arylation of iodopyrazoles if you can avoid it. Palladium is inherently designed to attack C–I bonds.
Solution: Switch to Copper Catalysis (Ullmann/Chan-Lam) Copper undergoes oxidative addition to C–I bonds much more sluggishly than Palladium, making it orthogonal to aryl iodides under the right conditions.
-
Protocol: Use the Chan-Lam coupling (Boronic acid + Cu(OAc)2 + Air) for mild conditions that preserve the iodine.
-
If you must use Ullmann (Aryl Halide + Cu): Use a chelating ligand like DMEDA or 1,10-phenanthroline and keep temperatures below 100°C if possible.
Validated Experimental Protocols
Protocol A: "Iodine-Safe" Suzuki Coupling of 4-Iodopyrazole
Designed to couple the iodine while minimizing reduction to H.
-
Reagents:
-
4-Iodopyrazole substrate (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(2 mol%) + XPhos (4-8 mol%) -
Base:
(3.0 equiv, finely ground) -
Solvent: Toluene:Water (10:1 ratio), rigorously degassed.
-
-
Procedure:
-
Charge solid reagents into a vial.
-
Evacuate and backfill with Argon (3x).
-
Add degassed Toluene/Water.
-
Heat to 80-100°C.
-
Key Check: Monitor conversion at 1 hour. Extended heating after conversion promotes deiodination of the product if the product is electron-rich.
-
-
Why this works: XPhos creates a highly active catalyst that couples faster than the deiodination background rate. Toluene removes the solvent-based hydride source.
Protocol B: N-Arylation of 4-Iodopyrazole (Preserving Iodine)
Designed to couple the Nitrogen onto an aryl boronic acid without touching the Iodine.
-
Reagents:
-
4-Iodopyrazole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(10-20 mol%) -
Base: Pyridine (1.0 equiv) or
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
-
Additives: 4Å Molecular Sieves (optional, to keep dry).
-
-
Procedure:
-
Mix reagents in an open flask (requires oxygen/air).
-
Stir at Room Temperature for 12-24 hours.
-
-
Why this works: The Chan-Lam mechanism proceeds via a Cu(II)/Cu(III) cycle that activates the N-H and Boronic acid but is kinetically incompetent to oxidatively add into the C–I bond at room temperature.
FAQ: Rapid Fire Troubleshooting
Q: I see "Palladium Black" precipitating, and my reaction stalled. Is this related to deiodination?
A: Yes. Iodide ions released during the reaction can poison the catalyst by forming bridging
-
Fix: Add a soluble iodide scavenger or simply increase ligand loading (L:Pd ratio > 2:1) to keep the Pd solubilized.
Q: Can I use ethanol as a co-solvent? A: Avoid it if deiodination is a problem. Ethanol is a primary alcohol and a potent hydride source for Palladium. Use t-Amyl alcohol or water as the co-solvent instead.
Q: My product is forming, but then the iodine falls off after coupling. A: This is "Product Deiodination." If your product is electron-rich, it is still a substrate for oxidative addition.
-
Fix: Stop the reaction immediately upon consumption of starting material. Do not let it "cook" overnight.
References
-
Mechanisms of Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides Mediated by Palladium/Imidazolium Salt Systems." Journal of Organic Chemistry. Link
-
Solvent Effects: Hunt, J. R. et al. "The Influence of Solvents on Dehalogenation in Cross-Coupling."[5] Green Chemistry. Link
-
Buchwald Ligand Guide: Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
-
Chan-Lam Coupling Specifics: Qiao, J. X. & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis. Link
-
BenchChem Technical Note: "Managing Reaction Conditions to Prevent Dehalogenation." BenchChem Support Center. Link
Sources
Minimizing hydrolysis byproducts in pyrazole carbonitrile synthesis
Topic: Minimizing Hydrolysis Byproducts in Pyrazole Carbonitrile Synthesis Ticket ID: PYR-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Nitrile Survival" Paradox
Welcome to the technical support center. If you are reading this, you are likely facing the "Nitrile Survival" paradox: Pyrazole carbonitriles are thermodynamically stable but kinetically fragile during formation. The electron-rich nature of the pyrazole ring often makes the exocyclic nitrile prone to hydrolysis back to the amide (or carboxylic acid) under the very conditions used to synthesize it.
This guide moves beyond standard recipes. It isolates the specific failure points where water attacks your molecule and provides self-validating protocols to stop it.
Module 1: Dehydration of Pyrazole Carboxamides
Context: You are converting a pyrazole primary amide to a nitrile using dehydrating agents like POCl₃, SOCl₂, or TFAA.[1] Common Failure: The reaction reaches 100% conversion, but the amide "reappears" during workup.
Troubleshooting Guide
| Symptom | Root Cause | Immediate Fix |
| Amide reappears after quench | Acidic Hydrolysis: Quenching POCl₃ releases massive amounts of HCl and H₃PO₄. The heat of quenching + acid + water = rapid hydrolysis. | Buffer the Quench: Do not quench into water. Quench into ice-cold sat. NaHCO₃ or NH₄OH (keep pH > 7). |
| Low Yield / Charring | Vilsmeier Competition: If using DMF as solvent with POCl₃, you are forming a Vilsmeier reagent that attacks the pyrazole ring instead of dehydrating the amide. | Switch Solvent: Use Acetonitrile (MeCN) or Toluene. Use DMF only catalytically (1-2 drops) if needed. |
| Carboxylic Acid formation | Over-reaction: Temperature was too high during the reaction, pushing the equilibrium past the nitrile to the acid. | Temp Control: Monitor reaction at 50°C first. Only ramp to reflux if TLC shows stalled intermediate. |
Self-Validating Protocol: The "Buffered Cold-Quench" System
Standard dehydration protocols often fail at the quench step. Use this modified workflow.
-
Setup: Dissolve Pyrazole Amide (1.0 equiv) in dry MeCN (0.5 M). Add Imidazole (2.0 equiv) as a base scavenger (superior to pyridine for workup).
-
Addition: Cool to 0°C. Add POCl₃ (1.5 equiv) dropwise.
-
Validation Checkpoint 1: Warm to RT. Check TLC after 1 hour.
-
Pass: Amide spot disappears.
-
Fail: If amide persists, heat to 60°C.
-
-
The Critical Quench:
-
Prepare a beaker of saturated NaHCO₃ at 0°C (ice bath).
-
Pour the reaction mixture slowly into the bicarbonate.
-
Why? This neutralizes HCl instantly upon release, preventing the acid-catalyzed hydration of your new nitrile.
-
-
Extraction: Extract immediately with EtOAc. Do not let the nitrile sit in the aqueous layer.
Visualizing the Failure Pathway
The following diagram illustrates the competition between successful dehydration and the "Danger Zone" of hydrolysis.
Figure 1: The imidoyl chloride intermediate is the pivot point. Water presence here causes immediate reversion to amide.
Module 2: One-Pot Cyclization (The Malononitrile Route)
Context: Synthesizing the pyrazole ring and nitrile simultaneously using hydrazine + aldehyde + malononitrile (or ethoxymethylene malononitrile). Common Failure: Formation of amidines or "gummy" polymers instead of the clean nitrile.
FAQ: Why is my yield low?
Q: I used Hydrazine Hydrate (64% or 80%), but the nitrile peak is weak in IR. A: Hydrazine Hydrate introduces water at the exact moment the nitrile is forming. In the presence of hydrazine (a strong nucleophile), the nitrile is susceptible to nucleophilic attack, forming an amidine or hydrazone byproduct.
Q: How do I prevent this? A: You must control the order of addition to ensure the nitrile is sequestered in the ring structure before it sees excess hydrazine.
Self-Validating Protocol: The "Pre-Condensation" Method
-
Step A (Knoevenagel): Combine Aldehyde + Malononitrile in Ethanol. Add catalytic Piperidine.
-
Validation Checkpoint 2: Stir 30 mins. A solid precipitate (Arylidene Malononitrile) should form. Do not add hydrazine until this solid forms.
-
Step B (Cyclization):
-
Cool the mixture to 0°C.
-
Add Hydrazine (or Phenylhydrazine) dropwise.
-
Crucial: If using Hydrazine Hydrate, add anhydrous Na₂SO₄ (2.0 equiv) directly to the reaction flask to scavenge water in situ.
-
-
Workup: Filter the solid directly. Avoid aqueous extraction if possible.
Module 3: Palladium-Catalyzed Cyanation
Context: Converting Halopyrazoles (Cl/Br/I) to Nitriles using Pd catalysis. Common Failure: Hydrolysis of the nitrile to amide inside the reaction vessel due to wet solvents.
Technical Insight: The "Non-Toxic" Switch
Traditional Zn(CN)₂ is effective but toxic and difficult to remove. We recommend Potassium Hexacyanoferrate (II) (K₄[Fe(CN)₆]) . It is non-toxic, air-stable, and releases cyanide slowly, preventing catalyst poisoning.
Protocol: Anhydrous Cyanation
Water is the enemy here. At 120°C (common reaction temp), trace water in DMF hydrolyzes nitriles rapidly.
-
Reagents:
-
Substrate: Bromo-pyrazole.
-
Source: K₄[Fe(CN)₆] (0.25 equiv - note: it provides 6 CN ligands).
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).
-
Base: Na₂CO₃ (1.0 equiv).
-
-
Solvent Prep: Use DMAc (Dimethylacetamide) instead of DMF. DMAc is more thermally stable and less hygroscopic. Dry it over 4Å molecular sieves for 24h prior.
-
Process:
-
Purge vial with Argon for 5 mins.
-
Heat to 100°C (not 140°C—lower temps preserve the nitrile).
-
Validation Checkpoint 3: Monitor by LCMS. Look for the Mass [M+26] (CN adduct) vs [M+44] (Amide hydrolysis). If [M+44] appears, your solvent is wet.
-
Visualizing the Reagent Decision Tree
Use this logic flow to select the safest route for your specific substrate.
Figure 2: Select TFAA for acid-sensitive substrates to avoid hydrolysis; use POCl3 for robust scaffolds.
References
-
Dehydration Mechanisms: Organic Chemistry Portal. "Amide to Nitrile - Common Conditions." Detailed review of POCl3 and TFAA mechanisms.
-
One-Pot Pyrazole Synthesis: ResearchGate. "Synthesis of pyrazole 4-carbonitrile derivatives... by one pot three component reaction."
-
Palladium Cyanation (Non-Toxic): NIH / PubMed. "Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction... employs K3[Fe(CN)6] as a safe and nontoxic cyanide source."[2][3][4]
-
Mild Cyanation Conditions: MIT Open Access. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides... in Aqueous Media." Discusses temperature effects on hydrolysis.
Sources
- 1. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
Stability of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile under basic conditions
Executive Summary
You are likely encountering stability issues with 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile because you are treating it as a standard aryl iodide. It is not.
Due to the strong electron-withdrawing nature of the nitrile group at position 4, the pyrazole ring becomes highly electron-deficient. This activates the carbon-iodine bond at position 5 toward Nucleophilic Aromatic Substitution (
This guide details the three primary degradation pathways under basic conditions and provides self-validating protocols to avoid them.
Section 1: Diagnostic Triage
Identify your problem based on the experimental symptoms below.
| Symptom | Probable Cause | Mechanism |
| Iodine is missing from the product; replaced by -OH, -OMe, or -OEt. | Base was nucleophilic (NaOH, NaOMe, KOH). | |
| Starting material consumed instantly ; product is de-iodinated (replaced by H). | Base was an organolithium (e.g., | Lithium-Halogen Exchange |
| Nitrile is missing ; product contains amide (-CONH | Base was aqueous and reaction was heated .[1] | Nitrile Hydrolysis |
| Complex mixture/Polymerization. | Base was strong; ring opening or oligomerization. | Ring degradation |
Section 2: The "Disappearing Iodine" ( )
The Issue: Under basic conditions, the 5-iodo position is the "soft spot" of this molecule. The 4-cyano group pulls electron density away from the ring, making C5 highly electrophilic. If your base acts as a nucleophile (even a weak one like hydroxide or methoxide), it will attack C5 and displace the iodide.
The Mechanism: The reaction proceeds via an addition-elimination pathway. The nucleophile attacks C5, forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex), followed by the expulsion of the iodide ion.
Corrective Protocol:
-
Switch Bases: Avoid nucleophilic bases.
-
Bad: NaOH, KOH, NaOMe, NaOEt, primary/secondary amines.
-
Good: Inorganic carbonates (
, ) or non-nucleophilic hindered bases (DIPEA, DBU) if the reaction allows.
-
-
Solvent Selection: Avoid protic solvents (MeOH, EtOH) if using strong bases, as the solvent itself can become the nucleophile (
) upon deprotonation. Use aprotic polar solvents (DMF, DMSO, MeCN) or non-polar solvents (THF, Toluene).
Section 3: Nitrile Hydrolysis
The Issue: While the pyrazole ring is robust, the nitrile group at C4 is susceptible to hydrolysis under strongly basic, aqueous conditions, especially at elevated temperatures.
The Mechanism:
Corrective Protocol:
-
Temperature Control: Keep reactions below 50°C if using aqueous base.
-
Phase Transfer: If a basic environment is required, use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (e.g., TBAB) to limit the exposure of the nitrile to the harsh aqueous hydroxide environment.
Section 4: Metal-Halogen Exchange (Lithiation)
The Issue:
Researchers often use bases like
The Mechanism:
Corrective Protocol:
-
Cryogenic Conditions: You must perform this reaction at -78°C .
-
Order of Addition: Add the base to the substrate slowly.
-
Nature of Base: If you intend to deprotonate elsewhere and keep the iodine, you cannot use alkyl lithiums. Use LDA or LiTMP (lithium 2,2,6,6-tetramethylpiperidide) at low temperatures. These bulky amide bases are less likely to trigger the halogen exchange compared to carbon-centered bases.
Section 5: Visualizing the Instability
The following diagram maps the fate of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile under different basic regimes.
Caption: Figure 1. Divergent reactivity pathways of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile based on base selection.
Section 6: Frequently Asked Questions (FAQs)
Q: Can I use Suzuki coupling on this molecule using a carbonate base?
A: Yes. Inorganic carbonates like
Q: I see a spot on TLC just below my product after adding NaOH. What is it?
A: This is almost certainly the 5-hydroxy derivative (from
Q: How do I store this compound? A: Store at 2-8°C, protected from light. While the solid is relatively stable, solutions in nucleophilic solvents (like methanol) can degrade over time even without added base due to slow solvolysis.
References
-
Nucleophilic Aromatic Substitution on Activated Pyrazoles
-
Mechanisms of
:- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry
- Context: foundational mechanism explaining why electron-withdrawing groups (CN) ortho to a leaving group (I)
-
Link:3
-
Lithium-Halogen Exchange Kinetics
-
Nitrile Hydrolysis Conditions
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buy 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile (EVT-1670476) | 1516303-92-6 [evitachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
FTIR spectral peaks of nitrile group in iodopyrazoles
FTIR Spectral Analysis of the Nitrile Group in Iodopyrazoles: A Comparative Technical Guide
Executive Summary & Technical Context
For researchers in medicinal chemistry and drug discovery, iodopyrazoles are high-value intermediates. The iodine atom serves as a versatile handle for cross-coupling reactions (Suzuki, Sonogashira), while the nitrile group (
This guide objectively compares the FTIR spectral characteristics of the nitrile group in iodinated pyrazoles versus their non-iodinated and aliphatic counterparts. It focuses on the diagnostic shift caused by the iodine atom—a heavy, polarizable substituent that alters the vibrational manifold of the pyrazole ring.
The Physics of the Shift: Electronic & Mass Effects
To interpret the spectrum accurately, one must understand the causality behind the peak positions.
-
Baseline Nitrile Frequency: A standard aliphatic nitrile (e.g., acetonitrile) absorbs at 2250–2260 cm⁻¹ .
-
Conjugation Effect: Attaching the nitrile to an aromatic ring (like pyrazole) allows resonance delocalization. This reduces the bond order of the
triple bond, lowering the force constant and shifting the peak to 2220–2240 cm⁻¹ .[1] -
The Iodine Effect (Heavy Atom & Inductive):
-
Induction: Iodine is electronegative but less so than Chlorine or Fluorine. It exerts a weak inductive withdrawal (-I), which would theoretically stiffen the bond.
-
Mass & Polarizability (Dominant): Iodine is massive and highly polarizable ("soft"). When substituted on the pyrazole ring (e.g., at C4 or C5), it dampens the ring's vibrational modes. Unlike lighter halogens (F, Cl) which may raise frequencies, Iodine often causes a red shift (lower wavenumber) or retains the lower end of the aromatic range due to the "heavy atom effect" and reduced ring strain.
-
Experimental Observation: While fluoro-pyrazoles show higher frequency shifts (stiffening), iodo-pyrazoles often exhibit nitrile peaks in the 2210–2225 cm⁻¹ range, distinct from the ~2230+ cm⁻¹ of unsubstituted analogs.
-
Comparative Data: Nitrile ( ) Wavenumbers[1][2][3]
The following table synthesizes experimental data to provide a comparative baseline for identification.
| Compound Class | Specific Example | Intensity | Key Influencing Factor | |
| Aliphatic Nitrile | Acetonitrile | 2250 – 2260 | Medium | Isolated triple bond (high force constant). |
| Simple Aromatic | Benzonitrile | 2220 – 2230 | Strong | Conjugation with benzene ring lowers frequency. |
| Pyrazole Carbonitrile | 4-Cyano-1H-pyrazole | 2230 – 2240 | Strong | Pyrazole aromaticity; less conjugation than benzene. |
| Iodopyrazole Nitrile | 4-Iodo-3-cyanopyrazole | 2210 – 2225 | Very Strong | Iodine mass effect + ring polarizability lowers frequency. |
| Fused Pyrazole | Pyranopyrazole-carbonitrile | 2180 – 2200 | Strong | Extended conjugation across fused rings drastically lowers |
Note: The presence of an amino group (
) on the pyrazole ring (common in synthesized intermediates) can introduce N-H scissoring bands near 1600 cm⁻¹, but the nitrile peak remains distinct and isolated in the 2200 cm⁻¹ region.
Experimental Protocol: Ensuring Spectral Integrity
To reliably detect the subtle shifts in iodopyrazoles, the choice of sampling technique is critical. Iodine's high polarizability makes the sample sensitive to pressure and matrix effects.
Method A: KBr Pellet (Gold Standard for Resolution)
-
Why: Provides the highest spectral resolution and avoids the "peak truncation" sometimes seen with ATR crystals for high-refractive-index samples (like iodinated compounds).
-
Protocol:
-
Ratio: Mix 1 mg of dry iodopyrazole sample with 100 mg of spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar gently. Warning: Vigorous grinding can induce heat/pressure that may degrade unstable iodo-intermediates or alter crystal packing.
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Measurement: Scan from 4000 to 400 cm⁻¹. Look for the sharp
peak at ~2215 cm⁻¹ and the C-I stretch (often obscured in the fingerprint region, <600 cm⁻¹, but sometimes visible as a weak band near 500-600 cm⁻¹).
-
Method B: Diamond ATR (High Throughput)
-
Why: Fast, no sample prep. Ideal for monitoring reaction progress.
-
Protocol:
-
Place solid sample on the Diamond crystal.
-
Apply pressure using the anvil. Note: Ensure consistent pressure; variations can slightly shift peak intensities.
-
Correction: Apply "ATR Correction" in your software. The depth of penetration is wavelength-dependent; without correction, the nitrile peak intensity relative to the fingerprint region may appear distorted compared to transmission spectra.
-
Workflow: From Synthesis to Validation
The following diagram outlines the logical flow for synthesizing and validating an iodopyrazole nitrile, highlighting the decision points based on FTIR feedback.
Caption: Logical workflow for validating iodopyrazole synthesis using FTIR as the primary checkpoint.
References
-
Comparison of Halogenated Pyrazoles: "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." MDPI Crystals, 2023.
-
Nitrile Spectral Standards: "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy Online, 2019.
-
Pyranopyrazole Data: "Synthesis and characterization of pyranopyrazole derivatives." Frontiers in Chemical Sciences, 2025.
-
Iodination Protocols: "A Comparative Guide to the Iodination of Pyrazoles." BenchChem, 2025.
Sources
Mass spectrometry (LC-MS) fragmentation of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile
This guide details the mass spectrometric behavior of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile , a critical scaffold in the synthesis of pyrazole-based kinase inhibitors and agrochemicals.
This analysis compares the fragmentation performance of this specific regioisomer against its structural alternatives (e.g., 4-iodo-5-carbonitrile analogs) and evaluates ionization techniques (ESI vs. APCI) to establish a gold-standard identification protocol.
Executive Summary & Technical Specifications
In drug development, distinguishing between pyrazole regioisomers is a frequent bottleneck. The 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile (hereafter 5-I-4-CN ) is distinguished by the proximity of the bulky iodine atom to the N-methyl group. This steric and electronic environment dictates a unique fragmentation pathway compared to its isomer, 4-iodo-1-methyl-1H-pyrazole-5-carbonitrile .
Compound Identity:
-
Formula: C₅H₄IN₃
-
Monoisotopic Mass: 232.9450 Da
-
[M+H]⁺ Precursor: 233.9523 m/z
-
Key Structural Feature: Ortho-positioning of Iodine (C5) and Methyl (N1).
Performance Comparison: Ionization & Isomer Differentiation
This section compares the analytical performance of different MS methodologies and contrasts the target molecule with its closest structural "competitor" (the regioisomer).
A. Ionization Source Comparison: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict |
| Response Factor | High. The basic pyrazole nitrogens protonate readily ([M+H]⁺). | Moderate. Thermal instability of the C-I bond can lead to premature degradation in the source. | Choose ESI. |
| In-Source Fragmentation | Low. Soft ionization preserves the molecular ion (m/z 234). | High. Often observes loss of I• or HI before the quadrupole. | Choose ESI for quantitation; APCI for pseudo-MS² structural confirmation. |
| Adduct Formation | Forms [M+Na]⁺ (m/z 256) and [M+K]⁺. | Predominantly [M+H]⁺. | ESI requires high-purity solvents to avoid adduct spectral crowding. |
B. Regioisomer Differentiation (The "Alternative")
The primary challenge is distinguishing 5-I-4-CN from 4-iodo-1-methyl-1H-pyrazole-5-carbonitrile .
-
Target (5-iodo): The Iodine is at C5, adjacent to the N-Methyl.
-
Alternative (4-iodo): The Iodine is at C4, distant from the N-Methyl.
Diagnostic Mechanism: In the 5-iodo isomer, the proximity of the Iodine and N-Methyl group facilitates a specific rearrangement leading to the loss of methyl iodide (CH₃I) or HI involving the methyl protons. The 4-iodo isomer lacks this proximity and predominantly loses the Iodine radical alone.
Deep Dive: Fragmentation Mechanism
The fragmentation of 5-I-4-CN under Collision-Induced Dissociation (CID) follows a deterministic pathway driven by the weakness of the C-I bond and the stability of the pyrazole ring.
Primary Pathway: The De-iodination Cascade
-
Precursor Selection: m/z 233.95 ([M+H]⁺).
-
Step 1: Homolytic Cleavage (Dominant): The C-I bond is the weakest link. The molecule loses an Iodine radical (I•, 127 Da).
-
Result: Radical cation at m/z 107 ([M+H - I]•⁺).
-
-
Step 2: Heterolytic Cleavage (Secondary): Loss of neutral HI (128 Da).
-
Result: Cation at m/z 106 ([M+H - HI]⁺).
-
-
Step 3: Ring Fragmentation: The resulting pyrazole core (m/z 106/107) undergoes ring opening via loss of HCN (27 Da).
-
Result: Fragments at m/z 79 and m/z 80 .
-
Visualization: Fragmentation Pathway (DOT Diagram)
Caption: Figure 1. Proposed CID fragmentation tree for 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile showing the bifurcation between radical and neutral iodine loss.
Experimental Protocol: Validated LC-MS/MS Method
To replicate these results, use the following self-validating protocol. This workflow ensures separation from matrix interferences and regioisomers.
Phase 1: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Why? Pyrazoles are moderately polar; C18 provides sufficient retention to separate the 4-iodo and 5-iodo isomers (the 5-iodo typically elutes slightly earlier due to steric shielding of the polar N-site).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
Phase 2: Mass Spectrometry Parameters (Triple Quadrupole)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C (High temp ensures complete vaporization of the iodinated species).
-
MRM Transitions (Quantitation & Qualification):
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 234.0 | 107.0 | 20 | Monitoring Iodine Loss (Most abundant) |
| Qualifier 1 | 234.0 | 106.0 | 25 | Confirming HI elimination |
| Qualifier 2 | 234.0 | 79.0 | 40 | High-energy ring structure confirmation |
Phase 3: Decision Workflow (DOT Diagram)
Caption: Figure 2. Logic flow for the identification and confirmation of the target pyrazole intermediate.
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-heterocycles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Refer to Chapter 11 on Halogen patterns). [Link]
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of substituted pyrazoles. NIST Chemistry WebBook. [Link]
Sources
HPLC retention times and purity analysis for pyrazole carbonitriles
Optimization of Retention, Selectivity, and Purity Analysis
Executive Summary & Scientific Rationale
Pyrazole carbonitriles represent a "privileged scaffold" in modern drug discovery, frequently serving as cores for JAK inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). However, their analysis presents two distinct chromatographic challenges:
-
Regioisomerism: The synthesis of pyrazoles often yields mixtures of N-1 and N-2 isomers (or 3,5-substituent isomers) with identical mass and similar hydrophobicity (
), making resolution ( ) on standard alkyl phases difficult. -
Peak Tailing: The basic nitrogen atoms in the pyrazole ring (
) can interact with residual silanols on silica supports, leading to asymmetric peaks and compromised integration accuracy.
This guide compares the industry-standard C18 (ODS) chemistry against the Phenyl-Hexyl alternative.[1] We demonstrate that while C18 provides robust general retention, Phenyl-Hexyl phases offer superior selectivity (
Mechanistic Insight: The "Pi-Selectivity" Advantage
To understand the separation, we must visualize the molecular interactions.
-
C18 (Octadecyl): Relies almost exclusively on hydrophobic subtraction. If two pyrazole isomers have similar hydrophobic surface areas, C18 struggles to resolve them.
-
Phenyl-Hexyl: Offers a dual mechanism.[2][3]
-
Stacking: The phenyl ring on the stationary phase interacts with the
-system of the pyrazole.
-
Crucial Nuance: The carbonitrile (-CN) group is strongly electron-withdrawing. This depletes electron density from the pyrazole ring, making it
-deficient. The phenyl stationary phase (relatively -rich) acts as a donor in a donor-acceptor stacking arrangement, significantly increasing retention and selectivity compared to C18.
Visualization: Interaction Mechanisms
Figure 1: Mechanistic comparison showing the dual-interaction mode of Phenyl-Hexyl phases vs. single-mode C18.
Comparative Protocol: C18 vs. Phenyl-Hexyl[2][3][4]
This protocol is designed to validate the selectivity difference.
Materials & Conditions
-
Analytes: 3-amino-4-cyanopyrazole (polar), 1-phenyl-pyrazole-4-carbonitrile (lipophilic), and a regioisomer mixture.
-
System: HPLC with PDA/UV detection (254 nm).
| Parameter | Condition A (Standard) | Condition B (Targeted) |
| Column | End-capped C18 (e.g., Kinetex C18), 100Å, 5µm | Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl), 100Å, 5µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (Standard) | Methanol (Critical for Phenyl) |
| Rationale | Acetonitrile suppresses | Methanol (protic) enhances |
| Gradient | 5% B to 95% B over 10 min | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temp | 30°C | 30°C |
Strategic Solvent Selection (The "Pro Tip")
When using Phenyl-Hexyl columns, avoid Acetonitrile if maximizing selectivity is the goal. Acetonitrile contains its own
Representative Performance Data
The following data summarizes typical retention behavior for pyrazole carbonitriles under the protocols above.
| Metric | C18 (Acetonitrile) | Phenyl-Hexyl (Methanol) | Interpretation |
| Retention ( | 4.2 | 5.8 | Enhanced retention on Phenyl due to |
| Selectivity ( | 1.05 (Co-elution risk) | 1.18 (Baseline resolved) | Phenyl phase discriminates based on electron distribution, not just hydrophobicity. |
| Tailing Factor ( | 1.3 - 1.5 | 1.1 - 1.2 | Phenyl phases often mask silanols better due to steric bulk of the aromatic ring. |
| Resolution ( | 1.2 | > 2.5 | Superior purity analysis capability. |
Troubleshooting Peak Tailing
If
-
Remediation: Switch Mobile Phase A to 10mM Ammonium Bicarbonate (pH 10) .
-
Why? At high pH, the pyrazole is neutral (not protonated), and the silica surface is negatively charged. While this risks repulsion, modern "Hybrid" particles (e.g., Waters XBridge, Agilent Poroshell HPH) can withstand pH 10, resulting in ultra-sharp peaks for basic heterocycles [2].
Method Development Workflow
Follow this logic path to determine the optimal method for your specific pyrazole derivative.
Figure 2: Decision tree for optimizing separation of nitrogen-rich heterocycles.
Conclusion
For the purity analysis of pyrazole carbonitriles, the Phenyl-Hexyl stationary phase using Methanol as a modifier is the superior alternative to standard C18/Acetonitrile methods.
-
Selectivity: The electron-deficient pyrazole ring engages in strong
interactions with the phenyl ligand, resolving isomers that co-elute on C18. -
Solvent Choice: Methanol is mandatory to expose these
-interactions; Acetonitrile will mask them. -
Robustness: For basic pyrazoles showing tailing, utilizing high-pH compatible hybrid columns eliminates silanol interactions.
References
-
Waters Corporation. (2020). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Application Note. Link
-
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Link
-
Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC. Technical Guide. Link
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds. Product Guide. Link
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile
This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and validated approach to elemental composition analysis.
Introduction: The Critical Role of Elemental Analysis
5-iodo-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel pharmaceutical agents. The precise elemental composition of such intermediates is a cornerstone of quality control and regulatory compliance. Accurate determination of Carbon (C), Hydrogen (H), Nitrogen (N), and particularly Iodine (I) is paramount for:
-
Confirming Molecular Identity and Purity: Verifying that the synthesized compound matches its theoretical formula and is free from significant impurities.
-
Ensuring Stoichiometric Accuracy: Guaranteeing the correct proportions of elements, which is crucial for subsequent reaction yields and the biological activity of the final product.
-
Meeting Regulatory Standards: Providing essential data for submissions to regulatory bodies like the FDA and EMA.
This guide will compare the most effective techniques for this purpose, grounded in established analytical principles and supported by experimental data.
Theoretical Elemental Composition: The Benchmark for Accuracy
Before any analysis, establishing the theoretical elemental composition is essential. This calculated profile serves as the "gold standard" against which all experimental results are measured.
Molecular Formula: C₅H₄IN₃
Molecular Weight: 233.01 g/mol
Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Iodine (126.904 u), and Nitrogen (14.007 u), the theoretical elemental percentages are calculated as follows:
| Element | Symbol | Atomic Weight (u) | Atoms in Molecule | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 25.77% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.73% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 18.03% |
| Iodine | I | 126.904 | 1 | 126.904 | 54.46% |
| Total | 233.012 | 99.99% |
Any robust analytical method should yield results that closely align with these theoretical values within an acceptable margin of error.
Comparative Analysis of Key Methodologies
The determination of elemental composition in a halogenated organic compound like 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile requires techniques that can handle both the organic (C, H, N) and inorganic (I) components effectively. We will compare three primary methods: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).
Combustion Analysis: The Industry Standard
Combustion analysis is a destructive but highly accurate and reliable method for determining the C, H, and N content. For halogens like iodine, a modified combustion technique, typically the Schöniger oxygen flask method, is employed.[1][2]
Principle of Operation:
-
CHN Analysis: A small, precisely weighed amount of the sample is combusted at a very high temperature (typically ~900-1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced back to N₂. These gases are separated by gas chromatography (GC) and quantified using a thermal conductivity detector (TCD).
-
Iodine Analysis (Oxygen Flask Combustion): The sample is wrapped in ashless filter paper and ignited within a sealed, heavy-walled flask filled with pure oxygen.[1][2] The combustion products are absorbed into a specific solution (e.g., sodium hydroxide). The resulting iodide in the solution can then be quantified via titration or, for higher sensitivity, by Ion Chromatography (IC).[3][4][5]
Experimental Protocol: Iodine Determination via Oxygen Flask Combustion followed by Ion Chromatography
-
Sample Preparation: Accurately weigh 1-5 mg of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile onto a piece of ashless filter paper. Fold the paper to securely enclose the sample.
-
Flask Preparation: Add 10 mL of an appropriate absorption solution (e.g., a dilute sodium hydroxide solution with a reducing agent like hydrazine sulfate to ensure all iodine is converted to iodide) to a 500 mL Schöniger combustion flask.
-
Oxygen Purge: Purge the flask with pure oxygen for at least one minute to displace all other gases.
-
Combustion: Ignite the filter paper fuse and quickly insert the sample holder into the flask, sealing it tightly. The combustion occurs rapidly. Invert the flask to ensure the combustion gases are fully absorbed by the solution.[1]
-
Absorption: Place the flask on a shaker for 15-20 minutes to facilitate complete absorption of the combustion products.
-
Analysis by IC: Transfer an aliquot of the absorption solution into an autosampler vial. Analyze the solution for iodide concentration using an Ion Chromatography system equipped with a conductivity detector.[3]
-
Calibration: Prepare a calibration curve using certified iodide standards (e.g., from potassium iodide). The concentration of iodine in the original sample is calculated based on this curve and the initial sample weight.
Caption: Workflow for Iodine determination via Oxygen Flask Combustion-IC.
Advantages:
-
High Accuracy & Precision: Considered a definitive method for C, H, and N.
-
Direct Measurement: Provides a direct measure of the elemental content.
-
Established Methodology: Standardized methods (e.g., ASTM E442) are widely available.[2]
Disadvantages:
-
Destructive: The sample is consumed during the analysis.
-
Separate Analyses: Often requires separate analyses for CHN and halogens.
-
Safety Precautions: The oxygen flask method involves combustion in a sealed, pressurized oxygen environment and requires strict safety protocols.[2]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for elemental analysis, renowned for its exceptional sensitivity and ability to measure elements at trace and ultra-trace levels.[6][7] For iodine, it offers a highly sensitive alternative to combustion-titration methods.
Principle of Operation: The sample must first be digested to break down the organic matrix and liberate the iodine in an aqueous form. This solution is then nebulized into a fine aerosol and introduced into a high-temperature argon plasma (~6,000-10,000 K). The plasma atomizes and ionizes the elements. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector counts the ions for each element, allowing for precise quantification.[8]
Experimental Protocol: Iodine Determination via ICP-MS
-
Sample Digestion: Accurately weigh ~10-20 mg of the sample into a microwave digestion vessel. Add a suitable digestion reagent, typically an alkaline medium like tetramethylammonium hydroxide (TMAH), to prevent the loss of volatile iodine species.[8]
-
Microwave Digestion: Place the vessel in a microwave digestion system and apply a program of increasing temperature and pressure to completely decompose the organic matrix.
-
Dilution: After cooling, dilute the digested sample to a final volume with ultrapure water. An internal standard (e.g., Tellurium or Rhodium) is often added to correct for instrumental drift.
-
Instrument Calibration: Calibrate the ICP-MS instrument using a series of certified iodine standards prepared in a matrix similar to the digested samples.
-
Sample Analysis: Introduce the diluted sample into the ICP-MS. The instrument measures the intensity of the signal for iodine's primary isotope, ¹²⁷I.
-
Data Calculation: The concentration of iodine in the original sample is calculated from the measured intensity against the calibration curve, accounting for the initial sample weight and dilution factor.
Caption: Workflow for Iodine determination via ICP-MS.
Advantages:
-
Exceptional Sensitivity: Capable of detecting iodine at parts-per-billion (ppb) levels, making it ideal for trace analysis.[3]
-
High Throughput: Once digested, samples can be analyzed rapidly using an autosampler.
-
Multi-element Capability: Can simultaneously measure other trace elemental impurities.
Disadvantages:
-
Indirect Measurement of Bulk Content: Primarily a trace analysis technique; requires significant dilution for bulk (percent-level) determination, which can introduce errors.
-
Complex Sample Preparation: The digestion step is critical and must be carefully controlled to prevent iodine loss.[7]
-
Potential Interferences: While ¹²⁷I has no direct isobaric interferences, polyatomic interferences can occur and may need to be managed.[8]
X-Ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[9] It is particularly well-suited for heavier elements like iodine.
Principle of Operation: The sample is irradiated with high-energy primary X-rays. This causes electrons in the inner atomic shells of the sample's atoms to be ejected.[10][11] Electrons from higher-energy outer shells then drop down to fill these vacancies, releasing energy in the form of secondary, fluorescent X-rays. The energy of these emitted X-rays is characteristic of the element from which they originated (a unique "fingerprint"), and their intensity is proportional to the element's concentration.[9]
Experimental Protocol: Iodine Determination via XRF
-
Sample Preparation: For a solid sample like 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile, preparation is minimal. Typically, the powder is pressed into a pellet of a consistent density and thickness to ensure uniform analysis.
-
Instrument Calibration: Calibrate the XRF spectrometer using a set of certified reference materials with known iodine concentrations and a matrix similar to the sample, if possible.
-
Sample Analysis: Place the sample pellet into the spectrometer. The instrument bombards the sample with X-rays and measures the resulting fluorescent X-ray spectrum.
-
Data Interpretation: The software identifies the characteristic X-ray peaks for iodine and calculates its concentration based on the peak intensity relative to the calibration standards.
Caption: Workflow for Iodine determination via XRF.
Advantages:
-
Non-destructive: The sample remains intact after analysis and can be used for other tests.
-
Minimal Sample Preparation: Often requires only pressing the sample into a pellet.[12]
-
Rapid Analysis: Results can be obtained in minutes.
Disadvantages:
-
Limited Light Element Capability: XRF is not suitable for accurately quantifying light elements like C, H, and N.[13] Its utility is primarily for elements from sodium upwards in the periodic table.
-
Matrix Effects: The accuracy can be affected by the sample's overall composition and physical properties (e.g., particle size, density).
-
Lower Sensitivity for Bulk Analysis: While excellent for many applications, it may not achieve the same level of precision as combustion analysis for high-concentration elements.
Summary Comparison and Recommendations
| Feature | Combustion Analysis | ICP-MS | X-Ray Fluorescence (XRF) |
| Elements Analyzed | C, H, N, S, Halogens (I) | Iodine, Trace Metals | Heavier Elements (incl. Iodine) |
| Primary Use Case | Bulk Composition (% level) | Trace Impurities (ppm, ppb) | Rapid Screening, Bulk Iodine |
| Sample Prep | Precise weighing, wrapping | Complex (Alkaline Digestion) | Minimal (Pellet Pressing) |
| Destructive? | Yes | Yes | No |
| Accuracy/Precision | Excellent for % level | Excellent for trace level | Good, but matrix dependent |
| Throughput | Moderate | High (post-digestion) | Very High |
| Key Advantage | Definitive, direct measurement | Unmatched sensitivity | Non-destructive, fast |
| Key Limitation | Destructive, separate runs | Indirect for bulk analysis | Poor for light elements (C,H,N) |
Expert Recommendations:
-
For Definitive Purity Assessment: A combination of Combustion Analysis for C, H, and N, and Oxygen Flask Combustion with IC or Titration for Iodine is the most authoritative approach. This provides a complete, direct, and highly accurate elemental profile, which is essential for reference standard characterization and regulatory submissions. For iodine standards, NIST-traceable materials like Potassium Bi-Iodate or Para-Iodo-Benzoic Acid should be used for calibration.[1]
-
For Trace Metal Impurity Profiling: If the goal is to quantify potential metallic catalyst residues or other trace contaminants alongside iodine, ICP-MS is the superior choice due to its multi-element capability and exceptional sensitivity.
-
For Rapid Quality Control Screening: In a high-throughput environment where speed is critical and the primary concern is confirming the presence of iodine and screening for heavy elemental contaminants, XRF is an excellent non-destructive tool. It cannot, however, replace combustion analysis for a complete elemental profile.
By selecting the appropriate analytical standard and methodology based on the specific scientific question, researchers can ensure the integrity and quality of their 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile, paving the way for successful downstream applications.
References
-
STEMart. Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method). [Link]
-
ResearchGate. Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?. [Link]
-
Mesko, M. F., et al. REVIEW: Iodine Determination by Inductively Coupled Plasma Spectrometry. JAAS, 2016. [Link]
-
SGS. Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC, 2010. [Link]
-
ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. [Link]
-
Encyclopedia.pub. Portable X-ray Fluorescence Analysis of Organic Amendments. [Link]
-
SPECTRO Analytical Instruments. What is XRF and How Does X-Ray Fluorescence Work. [Link]
-
Environmental Protection Agency. Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. [Link]
-
Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
-
Santos, V. G., et al. Iodine determination by ICP-MS following platinum-assisted photochemical vapor generation: a strategy to overcome condensed-phase interferences. Analytical Methods, 2018. [Link]
-
HORIBA. What is X-ray Fluorescence (XRF). [Link]
-
National Center for Biotechnology Information. Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. [Link]
-
iTeh Standards. ASTM D4755-95(2004) - Standard Test Method for Free Halogens in Halogenated Organic Solvents and. [Link]
-
ASTM International. D4755 Standard Test Method for Free Halogens in Halogenated Organic Solvents and Their Admixtures. [Link]
-
ResearchGate. REVIEW: Iodine Determination by Inductively Coupled Plasma Spectrometry | Request PDF. [Link]
Sources
- 1. Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method) - STEMart [ste-mart.com]
- 2. img.antpedia.com [img.antpedia.com]
- 3. elementallab.co.uk [elementallab.co.uk]
- 4. selectscience.net [selectscience.net]
- 5. Iodine in a pharmaceutical product using Combustion Ion Chromatography with Inline Matrix Elimination | Metrohm [metrohm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is XRF (X-ray fluorescence) and How Does it Work? [thermofisher.com]
- 10. XRF Analysis & Principle Explained | Non‑Destructive X‑Ray Fluorescence Guide [spectro.com]
- 11. horiba.com [horiba.com]
- 12. Portable X-ray Fluorescence Analysis of Organic Amendments | Encyclopedia MDPI [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
Comprehensive Characterization Guide: 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile Reference Standards
Executive Summary: The Precision Imperative
In the development of pyrazole-based kinase inhibitors (e.g., JAK, BTK inhibitors), the intermediate 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1516303-92-6) serves as a critical scaffold.[1] Its C5-iodine handle is essential for Suzuki/Sonogashira cross-coupling, while the C4-nitrile provides a versatile functional handle.[1]
However, the synthesis of this molecule is prone to regioisomeric contamination .[1] The structural similarity between the target 5-iodo isomer and the thermodynamic byproduct 3-iodo isomer creates a "blind spot" in standard QC workflows.[1] Using a Research Grade (RG) sample as a reference standard often leads to misidentification and downstream failure in GMP synthesis.[1]
This guide objectively compares Certified Reference Standards (CRS) against Research Grade (RG) alternatives, detailing the specific analytical protocols required to validate this compound.
Comparative Analysis: Certified vs. Research Grade
The primary distinction between a CRS and an RG alternative lies not just in purity, but in the certainty of structural assignment .[1]
Table 1: Performance & Specification Comparison
| Feature | Certified Reference Standard (CRS) | Research Grade (RG) Alternative | Impact on Development |
| Purity Assignment | Mass Balance / qNMR (Absolute Content) | HPLC Area % (Relative Purity) | RG often overestimates purity by ignoring non-chromatophore impurities (salts, water).[1] |
| Regioisomer ID | Confirmed via NOE/NOESY NMR | Assumed based on synthesis route | High risk of using the 3-iodo isomer, which fails in cross-coupling reactions.[1] |
| Water Content | Measured (KF Titration) & Factorized | Often Ignored / "Dried" | Unaccounted water leads to incorrect stoichiometry in reactions.[1] |
| Homogeneity | Tested between vials | Bulk assumption | Inconsistent results between batches.[1] |
| Trace Metals | Quantified (ICP-MS) | Unknown | Residual Pd/Cu can falsely catalyze downstream screening reactions.[1] |
Structural Validation: The Regioisomer Trap
The most common synthetic route (Sandmeyer reaction of 5-amino-1-methylpyrazole) carries a risk of carrying over the 3-amino impurity, leading to the 3-iodo regioisomer.[1] Standard 1H NMR and LC-MS cannot easily distinguish these isomers as they have identical masses and very similar chemical shifts.
Mechanistic Insight: The NOE Diagnostic
To definitively qualify a reference standard, Nuclear Overhauser Effect (NOE) spectroscopy is non-negotiable.[1]
-
Target (5-iodo): The N-methyl group is adjacent to the Iodine atom.[1] The aromatic proton is at C3, far from the N-methyl.[1] Result: No NOE enhancement between N-Me and aromatic H.[1]
-
Impurity (3-iodo): The N-methyl group is adjacent to the C5-Proton.[1] Result: Strong NOE enhancement between N-Me and aromatic H.[1]
Visualization: Synthesis & Impurity Logic
The following diagram maps the origin of the regioisomeric impurity and the differentiation logic.
Figure 1: Synthetic origin of the critical 3-iodo regioisomer and the NOE-based differentiation strategy.
Experimental Protocols for Characterization
To characterize 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile to a "Reference Standard" grade, follow this self-validating workflow.
Protocol A: High-Resolution HPLC Purity
Area% is insufficient. This method separates the 3-iodo impurity.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 230 nm (Nitrile absorbance) and 254 nm.[1]
-
Acceptance Criteria:
Protocol B: Identification via 1D & 2D NMR[1]
-
Solvent: DMSO-d6 (preferred for solubility) or CDCl3.[1]
-
Experiment 1 (1H): Verify singlet at ~3.8-3.9 ppm (N-Me) and singlet at ~7.8-8.0 ppm (C3-H).
-
Experiment 2 (1D-NOESY): Irradiate the N-Me signal.
-
Pass: No enhancement of the aromatic signal (confirms 5-iodo structure).
-
Fail: Enhancement of the aromatic signal (indicates 3-iodo structure).
-
Protocol C: Quantitative NMR (qNMR) for Assay
Instead of assuming 100% purity, use an Internal Standard (IS).
-
Internal Standard: Maleic Acid or Dimethyl Sulfone (TraceCERT® grade).[1]
-
Relaxation Delay (D1): > 30 seconds (to ensure full relaxation of protons).[1]
-
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity of IS.[2][3][4][5][6][7]
Workflow Visualization: The Qualification Pipeline
Figure 2: The "Self-Validating" workflow for generating a Certified Reference Standard.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564449, 1H-Pyrazole-4-carbonitrile. Retrieved from [Link]
-
Aggarwal, R., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. Molecules, 16(12). (Provides foundational synthesis and NMR data for amino-precursors). Retrieved from [Link]
- Fustero, S., et al. (2011).Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles. Journal of Organic Chemistry. (Discusses the regioselectivity issues in pyrazole synthesis).
- United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Standard for qNMR methodology).
- International Conference on Harmonisation (ICH).ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
Sources
- 1. 1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
